molecular formula C10H8BrNO2 B1519395 5-Bromo-3-methylbenzofuran-2-carboxamide CAS No. 35351-27-0

5-Bromo-3-methylbenzofuran-2-carboxamide

Cat. No.: B1519395
CAS No.: 35351-27-0
M. Wt: 254.08 g/mol
InChI Key: GYTSTTJYQZEMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methylbenzofuran-2-carboxamide (CAS 35351-27-0) is a high-purity synthetic benzofuran derivative offered as a powder for research use. This compound belongs to a class of heterocyclic structures that are foundational scaffolds in medicinal chemistry and drug discovery . The benzofuran core is present in numerous biologically active natural products and pharmaceuticals, making it a privileged structure for developing new therapeutic agents . This compound serves as a versatile chemical building block , particularly for the synthesis of more elaborate benzofuran-2-carboxamide derivatives. Its molecular structure, featuring a bromo substituent, makes it a suitable substrate for further chemical modifications using modern synthetic methodologies, including Pd-catalyzed C–H functionalization, which allows for the introduction of diverse aryl and heteroaryl groups to create targeted compound libraries for screening . Benzofuran derivatives are extensively investigated in oncology research for their potential therapeutic role in cancer treatment . Studies highlight that this class of compounds can exhibit promising anti-cancer properties against various human cancer cell lines, including breast, lung, and colon cancers, through mechanisms that may involve inducing apoptosis . As a key intermediate, this compound is valuable for researchers exploring the structure-activity relationships of novel small molecules with anti-proliferative activity. Handling and Safety: This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard safety protocols, including the use of personal protective equipment. Disclaimer: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. The information presented here is for informational purposes and is not a guarantee of product performance.

Properties

IUPAC Name

5-bromo-3-methyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTSTTJYQZEMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35351-27-0
Record name 5-bromo-3-methyl-1-benzofuran-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-Bromo-3-methylbenzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom at the 5-position and a methyl group at the 3-position of the benzofuran ring. The carboxamide functional group enhances its biological activity by participating in various interactions with biological targets.

Biological Activities

Antimicrobial Activity
Research indicates that compounds within the benzofuran class, including this compound, exhibit significant antimicrobial properties. Studies have shown that related benzofuran derivatives can inhibit the growth of various bacterial strains, including multidrug-resistant strains. For instance, in vitro studies have demonstrated that certain derivatives can achieve minimum inhibitory concentrations (MICs) as low as 31.25 mg/mL against pathogens like Streptococcus pneumoniae and Escherichia coli .

Anticancer Potential
The anticancer activity of benzofuran derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including ovarian carcinoma (Skov-3) and human hepatocellular carcinoma (HCC) cells. For example, one study reported that certain benzofuran derivatives induced apoptosis in cancer cells by activating caspase pathways . The introduction of substituents such as methyl or methoxy groups at specific positions on the benzofuran ring has been associated with enhanced antiproliferative activity .

Mechanism of Action
The mechanisms underlying the biological activities of this compound involve interactions with key biological targets. For instance, molecular docking studies suggest that these compounds may bind to tubulin, disrupting microtubule dynamics and thereby inhibiting cell division . Additionally, investigations into their interaction with bacterial enzymes could elucidate their antimicrobial mechanisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzofuran derivatives against resistant bacterial strains. The results indicated significant inhibition of bacterial growth, with some compounds exhibiting non-toxic profiles towards human cell lines at therapeutic concentrations .
  • Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines (K562, MOLT-4, HeLa), several benzofuran derivatives showed IC50 values indicating potent anticancer effects. Notably, compounds that activated caspase pathways were identified as promising candidates for further development .

Data Tables

Biological Activity Target Organism/Cell Line MIC/IC50 (mg/mL) Effect Observed
AntibacterialE. coli31.25Growth inhibition
AntibacterialS. pneumoniae62.5Growth inhibition
AnticancerSkov-3 (ovarian carcinoma)< 100Induces apoptosis
AnticancerHCC cells< 100Induces apoptosis

Scientific Research Applications

Anticancer Properties

Research indicates that 5-bromo-3-methylbenzofuran-2-carboxamide exhibits significant anticancer properties. Studies have shown that derivatives of benzofuran can induce apoptosis in various cancer cell lines, including leukemia (K562 and MOLT-4) and cervical carcinoma (HeLa) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through caspase activation .

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of benzofuran derivatives, five compounds demonstrated substantial cytotoxicity against cancer cell lines while sparing normal cells. The structure-activity relationship analysis suggested that the presence of bromine enhances the anticancer efficacy of these compounds .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds within this class are known to exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 mg/mL
Escherichia coli62.5 mg/mL
Enterococcus faecalis31.25 mg/mL

Pharmaceutical Development

The compound is being explored as a lead candidate for drug development due to its diverse biological activities. Its potential applications include:

  • Anti-inflammatory Agents : Investigations into the anti-inflammatory properties suggest that it may inhibit pro-inflammatory cytokines.
  • Analgesics : Preliminary studies indicate potential analgesic effects through interaction with sodium channels, similar to local anesthetics .

Industrial Applications

In addition to its pharmaceutical applications, this compound serves as an important building block in organic synthesis for specialty chemicals and materials. Its unique chemical properties facilitate the development of advanced materials with specific functionalities.

Comparison with Similar Compounds

Key Observations:

Carboxamide vs. Carboxylic Acid : Replacing the carboxylic acid (e.g., 5-Bromobenzofuran-2-carboxylic acid ) with a carboxamide group improves membrane permeability while retaining hydrogen-bonding capacity, critical for oral bioavailability .

Halogen Position : 7-Bromobenzofuran-2-carboxylic acid shows reduced bioactivity compared to 5-bromo derivatives, highlighting the importance of halogen placement for target engagement.

Sulfinyl Groups : Compounds like 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran exhibit enhanced antifungal activity due to sulfinyl-induced polarity and fluorophenyl-mediated hydrophobic interactions.

Pharmacological and Physicochemical Properties

  • Solubility : The carboxamide group in this compound provides balanced hydrophilicity compared to sulfinyl-containing analogs (e.g., logP ~2.5 vs. ~3.2 for sulfinyl derivatives) .
  • Crystal Packing : Methyl and sulfinyl substituents (e.g., in ) promote stable crystal lattices via Br···O and C–H···π interactions, influencing formulation stability.
  • Bioactivity : Ethylsulfinyl and fluorophenyl groups () correlate with higher antifungal potency (MIC ~1.5 µg/mL against Candida albicans) compared to the methyl-carboxamide variant (MIC ~5.0 µg/mL).

Preparation Methods

General Synthetic Strategy

The preparation of benzofuran-2-carboxamide derivatives, including 5-bromo substituted analogs, generally follows these key steps:

Preparation of 5-Bromo-3-methylbenzofuran-2-carboxylic Acid or Ester

The starting point is often the synthesis of 5-bromo-3-methylbenzofuran-2-carboxylic acid or its ester derivative. Literature reports indicate that such benzofuran derivatives can be prepared by halogenation and methylation of benzofuran precursors or by cyclization reactions involving substituted phenols and acetylenic compounds.

  • For example, 5-bromo substitution can be introduced via electrophilic bromination of the benzofuran ring at the 5-position.
  • The 3-methyl group is typically introduced either by starting from 3-methyl-substituted phenols or by methylation of the benzofuran ring.
  • The carboxylic acid at the 2-position may be introduced through oxidation or by using substituted benzofuran-2-carboxylate esters as intermediates.

Conversion of Esters to Carboxamides

A key step in preparing 5-bromo-3-methylbenzofuran-2-carboxamide is the transformation of the ester or acid to the corresponding carboxamide. According to patent literature describing benzofuran-2-carboxamide derivatives:

  • Ethyl esters of benzofuran-2-carboxylates can be reacted with formamide in the presence of a base such as sodium alkoxide in a polar aprotic solvent like N-methylpyrrolidone (NMP) to yield the corresponding carboxamide.
  • This amidation reaction proceeds under mild conditions and provides good yields of the carboxamide.
  • Following amidation, purification steps such as crystallization or chromatography are employed to isolate the pure carboxamide derivative.

Representative Reaction Scheme for Preparation

Step Reaction Description Reagents/Conditions Product Notes
1 Synthesis of ethyl 5-bromo-3-methylbenzofuran-2-carboxylate Starting benzofuran derivative, bromination, methylation, esterification Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate Precursor for amidation
2 Amidation of ester to carboxamide Formamide, sodium alkoxide, NMP, heating This compound Efficient conversion to amide
3 Purification Crystallization, chromatography Pure carboxamide Removal of impurities

Detailed Research Findings and Conditions

  • Amidation Reaction : The amidation of ethyl benzofuran-2-carboxylates with formamide is typically carried out by heating the ester with excess formamide and sodium alkoxide as a base catalyst in N-methylpyrrolidone solvent. The reaction temperature ranges from 80 to 120 °C, and reaction times vary from several hours to overnight to ensure complete conversion.

  • Halogenation : Bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid polybromination or ring degradation.

  • Methylation : Introduction of the methyl group at the 3-position can be done through Friedel-Crafts alkylation or by using 3-methyl-substituted phenol precursors in the initial benzofuran synthesis.

  • Purification and Characterization : The final product is purified by recrystallization or chromatography. Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting Material Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate
Amidation Reagent Formamide
Base Catalyst Sodium alkoxide
Solvent N-Methylpyrrolidone (NMP)
Reaction Temperature 80–120 °C
Reaction Time 6–18 hours
Bromination Agent N-Bromosuccinimide (NBS) or Br2
Methylation Method Friedel-Crafts alkylation or methyl-substituted precursors
Purification Techniques Crystallization, column chromatography
Characterization Methods NMR (1H, 13C), IR, MS

Additional Notes

  • While no direct step-by-step preparation of this compound was found in a single source, the synthetic methodology is well-established through the preparation of related benzofuran-2-carboxamide derivatives and benzofuran halogenated compounds.

  • The amidation step using formamide and sodium alkoxide in NMP is a robust and scalable method suitable for industrial applications.

  • Careful control of bromination conditions is essential to ensure selective substitution at the 5-position without overbromination.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 5-Bromo-3-methylbenzofuran-2-carboxamide?

A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) is essential for structural elucidation. For crystalline derivatives, X-ray crystallography provides definitive confirmation of molecular geometry and substituent positions, as demonstrated in studies of brominated benzofuran analogs .

Q. What are the key functional groups influencing the pharmacological activity of this compound?

The bromine atom at the 5-position enhances electrophilic reactivity and hydrophobic interactions, while the methyl group at the 3-position stabilizes the benzofuran core. The carboxamide moiety facilitates hydrogen bonding, critical for target binding, as observed in structure-activity relationship (SAR) studies of similar compounds .

Q. Which purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or methanol can further improve purity, particularly for derivatives prone to polymorphism, as noted in synthesis protocols for related benzofuran carboxamides .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in coupling reactions?

Continuous flow reactors improve heat and mass transfer, reducing side reactions and enhancing yields. Catalytic systems like palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand optimization (e.g., XPhos) have shown success in analogous Suzuki-Miyaura couplings . Reaction monitoring via in-situ IR or HPLC ensures timely termination to prevent decomposition.

Q. How do crystal packing interactions (e.g., C–H···O, Br···Br) affect the physicochemical properties of brominated benzofuran derivatives?

Intermolecular Br···Br interactions in the solid state increase melting points and lattice stability, as observed in X-ray studies of 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran . Such interactions may also influence solubility and bioavailability, requiring computational modeling (e.g., Hirshfeld surface analysis) to predict bulk behavior .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental data for this compound?

Discrepancies often arise from solvent effects or transition-state inaccuracies. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating explicit solvent models improve agreement. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can clarify reaction mechanisms .

Q. In SAR studies, how does bromine substitution at the 5-position compare to other halogens in modulating binding affinity?

Bromine’s larger atomic radius enhances van der Waals interactions compared to chlorine, as shown in analogs like 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Fluorine, while smaller, may improve metabolic stability but reduce hydrophobic binding. Competitive inhibition assays (e.g., IC₅₀ comparisons) are critical for quantifying these effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for brominated benzofuran derivatives?

Variations may stem from polymorphism or impurities. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphic forms. Reproducing synthesis and purification protocols (e.g., solvent choice, cooling rates) ensures consistency .

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

Dynamic effects (e.g., rotational restriction in the carboxamide group) or trace paramagnetic impurities (e.g., metal catalysts) may cause splitting. Ultra-high-field NMR (≥500 MHz) and sample filtration through chelating resins mitigate these issues .

Methodological Resources

  • Synthetic Protocols : Refer to continuous flow reactor setups and catalytic systems for scalable synthesis .
  • Crystallography : Use SHELX or Olex2 for structure refinement, leveraging datasets from analogs like 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran .
  • Computational Tools : Gaussian or ORCA for QM/MM simulations; Maestro (Schrödinger) for docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methylbenzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methylbenzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.